molecular formula C16H20N6O2 B2463181 [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone CAS No. 2320536-13-6

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone

Cat. No. B2463181
M. Wt: 328.376
InChI Key: IUJUJICIKDKUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Antagonist Properties : A study by Tsuno et al. (2017) on a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed analgesic effects in specific models, indicating potential therapeutic applications for pain management Tsuno et al., 2017.

  • Anticancer and Antituberculosis Applications : Research by Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl (piperazin-1-yl) methanone and evaluated their anticancer and antituberculosis properties. Some derivatives showed significant activity against these conditions, highlighting their potential in treating these diseases Mallikarjuna et al., 2014.

  • Cytotoxicity and Tubulin Polymerization Inhibition : A study by Manasa et al. (2020) on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives investigated their in vitro cytotoxic activity against various cancer cell lines. One compound displayed significant cytotoxicity and inhibited tubulin polymerization, suggesting a potential role in cancer treatment Manasa et al., 2020.

  • Antimicrobial Activities : Research by Mallesha et al. (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against pathogenic strains, indicating potential use in treating infections Mallesha et al., 2014.

  • Bioactive Heterocycle Synthesis : A study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle involving a piperidin-1-yl moiety. This research demonstrated potential antiproliferative activity and provided insights into molecular interactions in the solid state Prasad et al., 2018.

properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c23-16(14-9-17-21-19-14)22-7-5-11(6-8-22)10-24-15-4-3-13(18-20-15)12-1-2-12/h3-4,9,11-12H,1-2,5-8,10H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJUJICIKDKUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone

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